molecular formula C8H9ClOS B3046953 2-(2-Chlorophenyl)sulfanylethanol CAS No. 13290-15-8

2-(2-Chlorophenyl)sulfanylethanol

Cat. No.: B3046953
CAS No.: 13290-15-8
M. Wt: 188.67 g/mol
InChI Key: WBNFYRVNKHYAMO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)sulfanylethanol is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an ethanol moiety

Scientific Research Applications

2-(2-Chlorophenyl)sulfanylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)sulfanylethanol typically involves the reaction of 2-chlorothiophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The reaction mixture is usually purified by distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)sulfanylethanol involves its interaction with biological molecules through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(2-Chlorophenyl)ethanol: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.

    2-(2-Bromophenyl)sulfanylethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    2-(2-Chlorophenyl)sulfanylpropanol: Similar structure but with a propanol moiety instead of ethanol, leading to differences in physical and chemical properties.

Uniqueness: 2-(2-Chlorophenyl)sulfanylethanol is unique due to the presence of both a chlorophenyl and a sulfanyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNFYRVNKHYAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308212
Record name 2-[(2-Chlorophenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13290-15-8
Record name NSC202711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Chlorophenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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